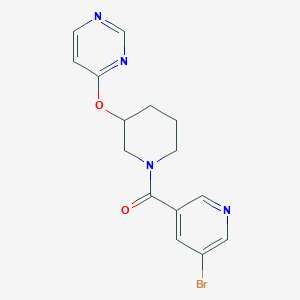

(5-Bromopyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(5-Bromopyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C16H16BrN3O2 . It’s a solid substance with a molecular weight of 364.22 g/mol .

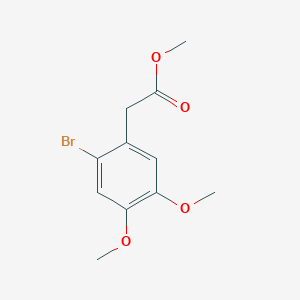

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring and a pyrimidine ring connected by a methanone group . The pyridine ring is substituted at the 5th position with a bromine atom .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 364.22 g/mol . The compound should be stored in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen

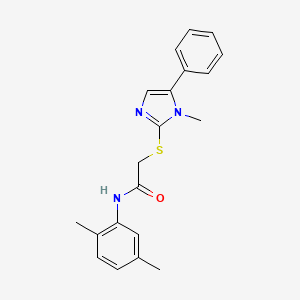

- Application : The synthesized compound has been evaluated for its inhibitory potential against yeast α-glucosidase. Notably, compounds 4i, 4f, 4h, 4c, and 4e demonstrated better inhibition than the reference compound acarbose .

- Application : The compound’s structure could be modified to enhance its antiviral activity. In vitro and in silico studies may reveal its potential against various viruses .

- Application : Thiourea derivatives, including this compound, have been investigated as carbonic anhydrase inhibitors. Their potential therapeutic applications extend to conditions like glaucoma and epilepsy .

- Application : Some thiourea compounds act as analgesics and anti-inflammatory agents. Further exploration of this compound’s pharmacological effects could yield valuable insights .

- Application : The compound’s structure could be optimized for antitumor effects. Investigating its impact on tumor cell lines may reveal its potential as an anticancer agent .

- Application : Pyrimidine thiourea analogs, including this compound, offer a basis for target-oriented synthesis. Their diverse biological activities make them attractive candidates for further exploration .

Antidiabetic Agents

Antiviral Research

Carbonic Anhydrase Inhibitors

Analgesic and Anti-Inflammatory Properties

Antitumor Activity

Drug Discovery and Pharmacophore Exploration

Safety and Hazards

The compound is classified under GHS07 for safety . It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, and avoiding contact with skin and eyes .

Wirkmechanismus

Target of Action

The primary target of this compound is the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates and is a key player in the management of type II diabetes mellitus .

Mode of Action

The compound interacts with α-glucosidase, inhibiting its activity . This inhibition results in a decrease in the breakdown of carbohydrates into simple sugars, thus reducing the rise in blood glucose levels after a meal .

Biochemical Pathways

The compound affects the carbohydrate digestion pathway by inhibiting the action of α-glucosidase . This enzyme is responsible for breaking down complex carbohydrates into simple sugars. By inhibiting this enzyme, the compound slows down carbohydrate digestion, leading to a more gradual release of glucose into the bloodstream .

Result of Action

The inhibition of α-glucosidase by this compound leads to a slower digestion of carbohydrates and a more gradual increase in blood glucose levels . This can help manage blood glucose levels in individuals with type II diabetes mellitus .

Eigenschaften

IUPAC Name |

(5-bromopyridin-3-yl)-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN4O2/c16-12-6-11(7-18-8-12)15(21)20-5-1-2-13(9-20)22-14-3-4-17-10-19-14/h3-4,6-8,10,13H,1-2,5,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKAPLFROAQYHIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=CN=C2)Br)OC3=NC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromopyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-Fluoropyridin-2-yl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2383518.png)

![(E)-3-[(1S,2R)-2-Thiophen-3-ylcyclopropyl]prop-2-enoic acid](/img/structure/B2383519.png)

![(9r,9'r,10S,10'S)-1,1'-(oxybis(methylene))bis(9,10-dihydro-9,10-[1,2]benzenoanthracene)](/img/structure/B2383521.png)

![N-[2-(4-Fluorophenyl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2383524.png)

![N,N-Bis((S)-1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B2383536.png)

![2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2383538.png)